N-(4-methylphenyl)-2-(4'-isobutyl-2'-phenyl-1',3'{2'H,3'aH}-trioxo-2,3,3'a,4',6',6'a-hexahydrospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide
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Overview
Description
N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure may contribute to its stability and specificity in binding to these targets.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with comparable structures and properties. These compounds may share similar synthetic routes and applications but differ in their specific functional groups or substituents. Examples of similar compounds include spiroindolones and spirooxindoles, which are known for their biological activity and use in drug development.
By comparing N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide with these similar compounds, researchers can identify its unique features and potential advantages in various applications.
Properties
Molecular Formula |
C32H32N4O4 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2//',4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-1//'-yl]acetamide |
InChI |
InChI=1S/C32H32N4O4/c1-19(2)17-24-27-28(30(39)36(29(27)38)22-9-5-4-6-10-22)32(34-24)23-11-7-8-12-25(23)35(31(32)40)18-26(37)33-21-15-13-20(3)14-16-21/h4-16,19,24,27-28,34H,17-18H2,1-3H3,(H,33,37) |
InChI Key |
RHPXSPCRSBATBH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)C5C(C(N4)CC(C)C)C(=O)N(C5=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)C5C(C(N4)CC(C)C)C(=O)N(C5=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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